molecular formula C10H18O2 B12582023 3,5-Heptanedione, 2,4,6-trimethyl- CAS No. 642475-10-3

3,5-Heptanedione, 2,4,6-trimethyl-

Cat. No.: B12582023
CAS No.: 642475-10-3
M. Wt: 170.25 g/mol
InChI Key: WPTZNYNYUKBMIW-UHFFFAOYSA-N
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Description

3,5-Heptanedione, 2,4,6-trimethyl-: is an organic compound with the molecular formula C10H18O2 . . This compound is a type of diketone, characterized by having two ketone groups in its structure. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Heptanedione, 2,4,6-trimethyl- typically involves the reaction of acetone with isobutyraldehyde in the presence of a base, followed by oxidation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: In industrial settings, the production of 3,5-Heptanedione, 2,4,6-trimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Heptanedione, 2,4,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Heptanedione, 2,4,6-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Heptanedione, 2,4,6-trimethyl- involves its interaction with various molecular targets. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s diketone structure allows it to undergo keto-enol tautomerism, which is crucial for its reactivity in different chemical environments .

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethyl-3,5-heptanedione
  • 2,2,6-Trimethyl-3,5-heptanedione

Comparison: 3,5-Heptanedione, 2,4,6-trimethyl- is unique due to its specific substitution pattern, which affects its reactivity and stability. Compared to 2,2,6,6-tetramethyl-3,5-heptanedione, it has fewer methyl groups, which can influence its steric and electronic properties. This makes it more suitable for certain applications where less steric hindrance is desired .

Properties

CAS No.

642475-10-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,4,6-trimethylheptane-3,5-dione

InChI

InChI=1S/C10H18O2/c1-6(2)9(11)8(5)10(12)7(3)4/h6-8H,1-5H3

InChI Key

WPTZNYNYUKBMIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)C(=O)C(C)C

Origin of Product

United States

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